

(R)-Neobenodine IUPAC name and CAS number

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Compound of Interest

Compound Name: (R)-Neobenodine

Cat. No.: B15360549

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(R)-Neobenodine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Neobenodine, a chiral amine, is the (R)-enantiomer of the compound commonly known as Neobenodine or 4-Methyldiphenhydramine. As a derivative of diphenhydramine, it belongs to the class of first-generation antihistamines. This technical guide provides a comprehensive overview of the available chemical and biological information for **(R)-Neobenodine**, with a focus on its chemical identity and the limited publicly available data on its specific enantiomeric properties. While much of the detailed research has been conducted on the racemic mixture, this document aims to consolidate the information pertinent to the (R)-isomer for research and drug development purposes.

Chemical Identification

A precise and unambiguous identification of a chemical entity is paramount for research and development. The following table summarizes the key identifiers for **(R)-Neobenodine**. It is important to note that while the IUPAC name can be confidently assigned based on stereochemical nomenclature rules, a specific CAS number for the (R)-enantiomer is not readily available in public databases. The provided CAS numbers typically refer to the racemic mixture or the free base.

Identifier	Value	Citation
IUPAC Name	(R)-N,N-dimethyl-2-((4-methylphenyl)(phenyl)methoxy)ethanamine	
Common Names	(R)-Neobenodine, (R)-4-Methyldiphenhydramine	
CAS Number (Free Base)	19804-27-4 (for the racemate)	[1][2]
CAS Number (HCl Salt)	4024-34-4 (for the racemate)	
Molecular Formula	C ₁₈ H ₂₃ NO	[1][2]
Molecular Weight	269.38 g/mol	[1][2]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of the isolated (R)-enantiomer of Neobenodine are scarce in the public domain. The properties of the racemic mixture are generally used as a reference.

Property	Value (for racemate)	Citation
Appearance	White to off-white crystalline powder	[2]
Solubility	Low solubility in water; higher solubility in organic solvents	[2]

Experimental Protocols

Due to the limited availability of public research focused specifically on **(R)-Neobenodine**, detailed experimental protocols are not available. Research in this area would necessitate the development and validation of methods for:

- **Enantioselective Synthesis or Resolution:** To obtain enantiomerically pure **(R)-Neobenodine**.

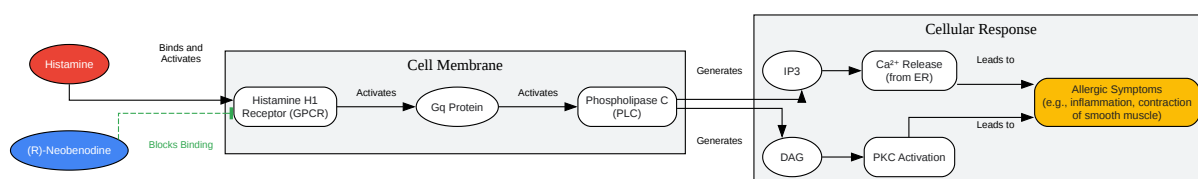
- Pharmacokinetic and Pharmacodynamic Studies: To characterize the absorption, distribution, metabolism, excretion, and pharmacological effects of the (R)-enantiomer.
- In Vitro and In Vivo Biological Assays: To determine the specific activity and mechanism of action at relevant biological targets.

Biological Activity and Mechanism of Action

As an analogue of diphenhydramine, **(R)-Neobenodine** is expected to act as an antagonist of the histamine H1 receptor.[2] The antihistaminic and anticholinergic activities of optically active diphenhydramine derivatives have been investigated, suggesting that the stereochemistry at the chiral center can influence biological activity. However, specific quantitative data for the (R)-enantiomer of Neobenodine is not detailed in the readily accessible literature.

Signaling Pathway

The presumed primary signaling pathway for **(R)-Neobenodine** involves the blockade of the histamine H1 receptor, a G protein-coupled receptor (GPCR). The following diagram illustrates the generalized mechanism of action for an H1 antihistamine.



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Caption: Generalized signaling pathway of a histamine H1 receptor antagonist.

Quantitative Data

A comprehensive search of scientific literature did not yield specific quantitative data (e.g., IC_{50} , K_i , LD_{50}) for **(R)-Neobenodine**. Research on the racemic mixture has established its antihistaminic properties, but the contribution of each enantiomer to the overall pharmacological profile is not well-documented in publicly available sources.

Conclusion

(R)-Neobenodine represents a specific stereoisomer of a well-known antihistamine. While its fundamental chemical properties can be inferred, a significant gap exists in the scientific literature regarding its specific biological activity, pharmacology, and toxicology as an isolated enantiomer. This lack of data presents an opportunity for further research to explore the potential for stereoselective effects, which could inform the development of more targeted and potent therapeutics with improved side-effect profiles. The enantioselective synthesis and subsequent detailed pharmacological characterization of **(R)-Neobenodine** are critical next steps for advancing the understanding of this compound.

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References

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